1-(Isoxazol-3-yl)ethanone

Catalog No.
S769133
CAS No.
88511-37-9
M.F
C5H5NO2
M. Wt
111.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Isoxazol-3-yl)ethanone

CAS Number

88511-37-9

Product Name

1-(Isoxazol-3-yl)ethanone

IUPAC Name

1-(1,2-oxazol-3-yl)ethanone

Molecular Formula

C5H5NO2

Molecular Weight

111.1 g/mol

InChI

InChI=1S/C5H5NO2/c1-4(7)5-2-3-8-6-5/h2-3H,1H3

InChI Key

SKISYMYDQIWNBM-UHFFFAOYSA-N

SMILES

CC(=O)C1=NOC=C1

Canonical SMILES

CC(=O)C1=NOC=C1

1-(Isoxazol-3-yl)ethanone, with the chemical formula C5_5H5_5NO2_2, is a heterocyclic compound featuring an isoxazole ring. The isoxazole moiety consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom, with a carbonyl group attached to the carbon adjacent to the nitrogen. This compound is of interest due to its unique structural properties and potential biological activities.

Literature search across various scientific databases, including PubChem [], SciFinder [], and Google Scholar, yielded no significant results on its use in published research. This suggests that 1-(Isoxazol-3-yl)ethanone might be a relatively understudied compound or might have applications outside the realm of published scientific research.

Further investigation could involve:

  • Patent databases: Searching for patents related to 1-(Isoxazol-3-yl)ethanone might reveal potential industrial applications.
  • Directly contacting chemical suppliers: Some suppliers might possess additional information about the compound's use, although they might be limited by confidentiality agreements.
Typical of ketones and heterocycles:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can react with amines or alcohols to form imines or ethers, respectively.
  • Cycloaddition Reactions: As an isoxazole derivative, it can participate in cycloaddition reactions, particularly with nitrile oxides, to yield more complex structures .

Research indicates that 1-(Isoxazol-3-yl)ethanone exhibits notable biological activities. Isoxazole derivatives are often investigated for their potential as:

  • Antimicrobial Agents: Some studies suggest that compounds containing isoxazole rings can inhibit bacterial growth.
  • Anticancer Properties: There is emerging evidence that certain isoxazole derivatives may possess cytotoxic effects against various cancer cell lines .
  • Anti-inflammatory Effects: Isoxazoles have been explored for their ability to modulate inflammatory pathways.

Several synthetic routes have been developed for 1-(Isoxazol-3-yl)ethanone:

  • Condensation of Hydroxylamine with Ketones: A common method involves the reaction of hydroxylamine with appropriate ketones under acidic conditions.
  • Cycloaddition Reactions: The compound can also be synthesized via 1,3-dipolar cycloaddition of nitrile oxides with suitable precursors .
  • Environmentally Friendly Methods: Recent advancements include the use of ionic liquids as solvents to enhance yields and reduce environmental impact during synthesis .

1-(Isoxazol-3-yl)ethanone has several applications in:

  • Pharmaceutical Development: Its derivatives are explored for potential therapeutic uses, particularly in antimicrobial and anticancer drugs.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.
  • Material Science: Isoxazole derivatives are being studied for their properties in polymer chemistry and materials science.

Interaction studies involving 1-(Isoxazol-3-yl)ethanone often focus on its binding affinity with biological targets. For instance:

  • Protein Binding Studies: Investigations into how this compound interacts with serum albumin can provide insights into its pharmacokinetics and bioavailability.
  • Molecular Docking Studies: Computational methods are employed to predict how 1-(Isoxazol-3-yl)ethanone binds to specific receptors or enzymes, aiding in drug design efforts .

Several compounds share structural similarities with 1-(Isoxazol-3-yl)ethanone. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-(5-Methylisoxazol-3-yl)ethanoneMethyl substitution on the isoxazole ringEnhanced lipophilicity may affect biological activity .
2-(Benzo[d]isoxazol-3-yl)ethanoneContains a benzo ring fused to the isoxazolePotentially different pharmacological profiles due to aromaticity.
1-(5-Methylisoxazol-4-yl)ethanoneDifferent position of methyl substitutionMay exhibit distinct reactivity patterns compared to 1-(Isoxazol-3-yl)ethanone .

These compounds highlight the diversity within the isoxazole family while showcasing the unique properties of 1-(Isoxazol-3-yl)ethanone, particularly its specific reactivity and biological activities.

XLogP3

0.4

Wikipedia

1-(3-Isoxazolyl)ethanone

Dates

Modify: 2023-08-15

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